nonafluorohexyltris(dimethylsmino)silane

Description

Significance of Organosilicon Compounds in Contemporary Chemistry

The field of organosilicon chemistry is a significant branch of science due to the wide-ranging applications of these compounds in pharmaceuticals, agrochemicals, and materials science. researchgate.net They are crucial as building blocks and are widely used as synthetic intermediates in chemical manufacturing. researchgate.net

Role in Synthetic Organic Chemistry

Organosilicon compounds are extensively used as intermediates in organic synthesis. researchgate.netjst.go.jp Their utility is based on the unique reactivity of the carbon-silicon bond and the ability of silicon to influence adjacent functional groups. soci.org For instance, silyl (B83357) ethers are widely employed as protecting groups for alcohols, and various organosilanes serve as key reagents in carbon-carbon bond-forming reactions. jst.go.jp The relative weakness of the Si-C bond compared to the C-C bond, and the high strength of the Si-O and Si-F bonds, are fundamental to their application in synthesis. wikipedia.orgsoci.org

Importance in Functional Materials Science

In materials science, organosilicon compounds are fundamental to the production of advanced materials with tailored properties. iust.ac.irmdpi.com Silicones (polysiloxanes), a major class of organosilicon polymers, are used extensively as oils, rubbers, resins, sealants, and coatings due to their excellent thermal stability, chemical inertness, and flexibility. iust.ac.irmdpi.com The incorporation of organosilicon moieties can impart desirable characteristics such as hydrophobicity (water repellency), improved thermal resistance, and biocompatibility to materials. iust.ac.irmdpi.com

Specific Context of Fluorinated Organosilanes

Fluorinated organosilanes, or fluorosilanes, are a subclass of organosilanes that contain fluorine atoms. sinosil.com This combination of fluorine and silicon chemistry leads to materials with exceptionally low surface energies and enhanced stability. researchgate.net

Unique Contributions of Fluorine to Material Properties

The presence of fluorine in an organosilane dramatically alters its surface properties. dakenchem.com Fluorinated compounds are known for being both hydrophobic (water-repellent) and oleophobic (oil-repellent). sinosil.comosisilicones.com This dual repellency makes them highly effective for creating stain-resistant, anti-graffiti, and easy-to-clean surfaces. sinosil.com The high chemical resistance and thermal stability of the carbon-fluorine bond also contribute to the durability of materials derived from fluorosilanes, making them suitable for use in harsh environments. dakenchem.com

Overview of Fluorinated Silane (B1218182) Subclasses

Fluorinated silanes can be categorized based on the structure of the fluorinated alkyl or aryl group attached to the silicon atom. Common examples include silanes with perfluoroalkyl chains of varying lengths, such as those derived from perfluorooctyl or perfluorodecyl groups. sinosil.com These compounds are often supplied as trialkoxysilanes (e.g., 1H,1H,2H,2H-perfluorooctyltriethoxysilane), which can react with surfaces to form stable, low-energy coatings. sinosil.commdpi.com They are used to create water-repellent coatings on materials like glass, marble, and wood. osisilicones.commdpi.com

Specific Context of Aminosilanes

Nonafluorohexyltris(dimethylamino)silane: A Detailed Profile

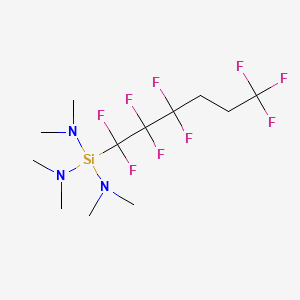

Nonafluorohexyltris(dimethylamino)silane (CAS No. 186599-46-2) is a specialty chemical that merges the characteristics of both fluorinated silanes and aminosilanes. Its structure consists of a silicon atom bonded to a nonafluorohexyl group and three dimethylamino groups.

This compound is characterized by its high fluorine content, which imparts significant hydrophobic and oleophobic properties. The presence of the three dimethylamino groups makes the silicon center highly reactive, particularly towards protic substances like water, allowing it to bond effectively with various substrates. It is noted to react rapidly with moisture. gelest.com

Below are the key chemical and physical properties of nonafluorohexyltris(dimethylamino)silane.

Interactive Data Table: Chemical Properties of Nonafluorohexyltris(dimethylamino)silane

| Property | Value | Source |

| Molecular Formula | C12H22F9N3Si | gelest.com |

| Molecular Weight | 407.40 g/mol | gelest.com |

| CAS Number | 186599-46-2 | gelest.com |

| Purity | 97% | gelest.com |

| Synonym | (Nonafluorobutyl)ethyltris(dimethylamino)silane | |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | gelest.com |

Interactive Data Table: Physical Properties of Nonafluorohexyltris(dimethylamino)silane

| Property | Value | Source |

| Appearance | Straw-colored Liquid | |

| Boiling Point | 82-84 °C at 5 mmHg | gelest.com |

| Density | 1.200 g/mL | gelest.com |

| Flash Point | 42 °C | gelest.com |

Detailed Research Findings

While extensive peer-reviewed research dedicated solely to nonafluorohexyltris(dimethylamino)silane is not widely available in public literature, its properties and potential applications can be inferred from its chemical structure and the known behavior of related compounds. The combination of a highly fluorinated alkyl chain and reactive amino-silyl functionality suggests its primary use is in advanced surface modification.

The nonafluorohexyl group provides a low-energy surface, essential for creating hydrophobic and oleophobic coatings. The tris(dimethylamino)silyl group is a highly reactive precursor for forming siloxane (Si-O-Si) bonds upon reaction with surface hydroxyl groups (e.g., on glass or metal oxides) or with atmospheric moisture. This reactivity facilitates the covalent grafting of the fluorinated moiety onto a surface, creating a durable, chemically resistant, and repellent finish. Its potential applications are in sectors where such surface characteristics are critical, including microelectronics and the development of advanced materials. gelest.com

Overview of Aminosilane (B1250345) Chemistry and Reactivity

The defining characteristic of aminosilanes is their bifunctional nature. sinosil.com They possess both an organofunctional amino group and hydrolyzable silyl groups (such as alkoxy or, in this case, amino groups). mdpi.comsinosil.com This structure allows them to function as effective coupling agents and surface modifiers. sinosil.comnbinno.com

The general reaction mechanism involves several steps. Initially, the hydrolytically sensitive groups on the silicon atom react with water—often trace moisture on a substrate's surface—to form silanol (B1196071) (Si-OH) groups. gelest.com These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate (like glass or metal oxides) to form stable, covalent siloxane (Si-O-Substrate) bonds. gelest.comnih.gov They can also condense with other silanol molecules to form a cross-linked polysiloxane network on the surface.

A key feature of aminosilane chemistry is the catalytic role of the amine functionality. The amine group can, through either intermolecular or intramolecular catalysis, significantly accelerate the rate of hydrolysis and condensation reactions. nih.govacs.org This self-catalysis makes aminosilanes more reactive compared to other organosilanes, such as alkylalkoxysilanes. nih.govacs.org However, this enhanced reactivity also makes them susceptible to hydrolysis catalyzed by the amine group, which can affect the stability of the resulting silane layer in aqueous environments. nih.govnih.gov

Role of Tris(dimethylamino)silane (B81438) Analogues as Precursors

Tris(dimethylamino)silane (TDMAS) and its analogues are a class of aminosilanes that have found significant application as precursors in advanced semiconductor manufacturing processes, particularly Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). researchgate.netsigmaaldrich.com These techniques are used to deposit highly uniform, ultrathin films of materials like silicon oxide (SiO₂) and silicon nitride (SiNₓ). sigmaaldrich.commdpi.com

The suitability of TDMAS and related compounds for these applications stems from several key properties. They possess high volatility and reactivity, which are essential for efficient precursor delivery and surface reactions in ALD and CVD systems. aalto.fi The dimethylamino ligands facilitate clean decomposition and ligand-exchange reactions with co-reactants like ozone, hydrogen peroxide, or nitrogen plasma, allowing for film deposition at a range of temperatures. researchgate.netmdpi.com For instance, TDMAS was one of the first organosilane precursors used for the ALD of silicon nitride. sigmaaldrich.com Precursors with fewer dimethylamino groups, such as TDMAS and bis(dimethylamino)silane (BDMAS), are often considered optimal for these processes. mdpi.com

Research Scope and Focus on Nonafluorohexyltris(dimethylamino)silane

The research focus of this article is the specific chemical compound nonafluorohexyltris(dimethylamino)silane. This molecule merges the distinct chemical functionalities discussed previously: it is a fluorinated organosilane due to its C₆F₉ alkyl chain and a tris(dimethylamino)silane analogue.

This unique structure positions it as a specialized agent for surface modification. The nonafluorohexyl group provides a highly fluorinated, low-energy tail, which is responsible for imparting strong hydrophobic and oleophobic characteristics to a treated surface. evonik.comgelest.com Simultaneously, the tris(dimethylamino)silyl head group provides a highly reactive anchor for grafting the molecule onto substrates. The three dimethylamino groups are hydrolytically sensitive, reacting rapidly with moisture or surface hydroxyls to form covalent bonds. gelest.comgelest.com This rapid reactivity ensures efficient surface coverage. The compound is primarily researched for its ability to form these functional films. gelest.com

Below is a table detailing the known chemical and physical properties of nonafluorohexyltris(dimethylamino)silane.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂F₉N₃Si | gelest.com |

| Molecular Weight | 407.40 g/mol | gelest.com |

| Appearance | Clear to straw-colored liquid | gelest.com |

| Boiling Point | 82-84 °C @ 5 mmHg | gelest.comgelest.com |

| Density | 1.200 g/mL | gelest.com |

| Flash Point | 42 °C | gelest.comgelest.com |

| Vapor Pressure | ~1 mmHg @ 25 °C | gelest.com |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | gelest.com |

| Purity | >97% | gelest.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[bis(dimethylamino)-(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F9N3Si/c1-22(2)25(23(3)4,24(5)6)12(20,21)11(18,19)9(13,14)7-8-10(15,16)17/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBXYLYVROEUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F9N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692943 | |

| Record name | N,N,N',N',N'',N''-Hexamethyl-1-(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186599-46-2 | |

| Record name | N,N,N',N',N'',N''-Hexamethyl-1-(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Conventional Synthetic Routes to Aminosilanes

The most established and widely practiced method for synthesizing aminosilanes involves the nucleophilic substitution of a halogen on a silicon atom by an amine.

The conventional synthesis of tris(dimethylamino)silanes is achieved through the reaction of a corresponding trichlorosilane (B8805176) with dimethylamine (B145610). nasa.gov In the case of nonafluorohexyltris(dimethylamino)silane, the precursor would be nonafluorohexyltrichlorosilane (B3429883). This reaction is a classic example of nucleophilic substitution at a silicon center. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic silicon atom of the trichlorosilane. This process is typically carried out in a suitable solvent, such as hexane (B92381) or ether, under an inert atmosphere to prevent hydrolysis of the reactants and products. nasa.gov

The reaction proceeds stepwise, with each of the three chlorine atoms being replaced by a dimethylamino group. A key consideration in this synthesis is the management of the hydrogen chloride (HCl) that is generated as a byproduct in each substitution step. To drive the reaction to completion and to avoid the formation of amine hydrochlorides which can be difficult to separate from the product, a base is typically added to scavenge the HCl. Often, an excess of the amine reactant (dimethylamine in this case) is used to serve this purpose, forming dimethylammonium chloride. nasa.gov Alternatively, a non-nucleophilic tertiary amine can be employed as an acid scavenger.

The primary byproduct of the amine addition to halosilanes is the corresponding ammonium (B1175870) halide salt. google.comgoogle.com In the synthesis of nonafluorohexyltris(dimethylamino)silane from nonafluorohexyltrichlorosilane and dimethylamine, the byproduct is dimethylammonium chloride. The formation of this salt is an inherent part of the reaction stoichiometry when an excess of the amine is used as the acid scavenger.

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| Nonafluorohexyltrichlorosilane | C6H4Cl3F9Si | 389.53 | Not available | Precursor halosilane |

| Dimethylamine | C2H7N | 45.08 | 7 | Reactant and acid scavenger |

| Nonafluorohexyltris(dimethylamino)silane | C12H22F9N3Si | 407.40 | 82-84 @ 5 mmHg | Target compound |

| Dimethylammonium chloride | C2H8ClN | 81.54 | Sublimes | Byproduct |

Advanced Synthetic Strategies for Organosilanes

To overcome the limitations of conventional methods, advanced synthetic strategies focusing on catalytic Si-N bond formation have been developed. These methods offer higher efficiency, produce less waste, and operate under milder conditions.

A promising alternative to the traditional aminolysis of halosilanes is the catalytic dehydrocoupling of amines and hydrosilanes. This method involves the formation of a Si-N bond with the liberation of dihydrogen (H2) as the only byproduct, leading to a much more atom-economical and environmentally benign process.

Recent research has highlighted the efficacy of earth-abundant metal catalysts, particularly manganese, in promoting the dehydrocoupling of amines and silanes. google.comgoogle.com A notable catalyst for this transformation is the β-diketiminate manganese hydride dimer, [(2,6-iPr2PhBDI)Mn(μ-H)]2. google.comgoogle.com This catalyst has been successfully employed for the synthesis of various aminosilanes from primary and secondary amines with silane (B1218182) (SiH4) at ambient temperatures. google.comgoogle.com

For the synthesis of nonafluorohexyltris(dimethylamino)silane via this route, the starting materials would be (3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane and dimethylamine. The manganese catalyst facilitates the reaction between the Si-H bond of the silane and the N-H bond of the amine, leading to the formation of the Si-N bond and the release of H2 gas. This process can be repeated to replace all three Si-H bonds with dimethylamino groups.

The advantages of this catalytic approach are significant. It avoids the use of corrosive halosilanes and the formation of salt byproducts, simplifying product purification. google.comgoogle.com The reaction is highly atom-economical, with H2 being the only byproduct.

Mechanistic investigations into the manganese-catalyzed dehydrocoupling have provided insights into the catalytic cycle. google.comgoogle.com The proposed mechanism involves the following key steps:

Catalyst Activation: The dimeric manganese hydride precatalyst is believed to be in equilibrium with its monomeric form in solution.

σ-Bond Metathesis: The active manganese hydride species reacts with the amine (dimethylamine) in a σ-bond metathesis step. This involves the cleavage of the Mn-H bond and the N-H bond, leading to the formation of a manganese-amido intermediate and the elimination of a molecule of H2.

Si-N Bond Formation: The resulting manganese-amido intermediate then reacts with the hydrosilane (nonafluorohexylsilane). An H-Si bond of the silane adds across the Mn-N bond of the intermediate. This step regenerates the active manganese hydride catalyst and forms the desired Si-N bond in the aminosilane (B1250345) product. google.comgoogle.com

This catalytic cycle can then repeat, allowing for the sequential replacement of the Si-H bonds with Si-N bonds until the fully substituted nonafluorohexyltris(dimethylamino)silane is formed. The steric and electronic properties of both the silane and the amine can influence the rate and efficiency of the catalytic process.

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)silane | C6H7F9Si | 282.19 | Not available | Precursor hydrosilane |

| Dimethylamine | C2H7N | 45.08 | 7 | Reactant |

| Nonafluorohexyltris(dimethylamino)silane | C12H22F9N3Si | 407.40 | 82-84 @ 5 mmHg | Target compound |

| Dihydrogen | H2 | 2.02 | -252.87 | Byproduct |

Catalytic Si-N Bond Formation

Catalyst Design and Efficiency in Aminosilane Synthesis

The synthesis of aminosilanes, particularly tris(amino)silanes, has evolved from traditional methods using corrosive chlorosilanes to more sustainable catalytic routes. rsc.org A primary modern approach is the dehydrocoupling of silanes and amines, which forms a Si-N bond and releases hydrogen gas as the only byproduct. rsc.orgrsc.org The efficiency of this transformation is critically dependent on catalyst design.

Catalysts for Si-N dehydrocoupling span a wide range of metals, with significant research focusing on improving activity and selectivity. rsc.org Early work demonstrated that palladium supported on carbon (Pd-C) could catalyze this reaction. rsc.org More recently, highly active homogeneous catalysts have been developed. For instance, a platinum(II) complex, [Pt(ItBu′)(ItBu)][BArF4], has shown exceptional activity, facilitating the dehydrocoupling of amines and silanes at catalyst loadings as low as 10 parts-per-million (ppm). rsc.org Mechanistic studies suggest that this platinum catalyst operates through an electrophilic activation of the silane, which is assisted by the amine. rsc.org

Other effective catalytic systems include those based on more earth-abundant metals. A magnesium pre-catalyst, tris(4,4-dimethyl-2-oxazolinyl)phenylborate magnesium methyl (ToM)MgMe, efficiently catalyzes the dehydrogenative synthesis of aminosilanes from primary aliphatic amines and various organosilanes at room temperature. rsc.org The choice of catalyst and reaction conditions allows for control over the degree of amination, enabling the selective synthesis of mono-, bis-, or tris(amino)silanes. rsc.org The development of these catalysts is driven by the need for milder reaction conditions, higher turnover numbers (TON), and greater selectivity, moving away from stoichiometric reagents that generate significant salt waste. rsc.orgrsc.org

| Catalyst System | Silane Substrate Example | Amine Substrate Example | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd-C) | α-Naphthylphenylmethylsilane | Various | Early example of catalytic Si-N dehydrocoupling. | rsc.org |

| [Pt(ItBu′)(ItBu)][BArF4] | General Hydrosilanes | General Amines | Extremely high activity (up to 10 ppm loading), high TON/TOF. | rsc.org |

| (ToM)MgMe | PhSiH3, PhMeSiH2 | nPrNH2, tBuNH2 | Uses earth-abundant metal (Mg), operates at room temperature, high selectivity. | rsc.org |

| Chloroplatinic Acid | General Silicon Hydrides | Primary/Secondary Amines | One of the first reported catalysts for this transformation. | rsc.org |

Stereoselective Synthesis of Aminosilane Derivatives

Achieving stereocontrol in the synthesis of aminosilanes is crucial for applications where chirality is a key molecular feature. Several advanced methodologies have been developed to produce enantioenriched aminosilane derivatives.

Visible-Light-Mediated Multicomponent Radical Cross-Coupling

A novel and powerful strategy for accessing α-aminosilanes involves a three-component coupling reaction enabled by photoredox catalysis. researchgate.netnih.gov This method couples organo(tristrimethylsilyl)silanes, various feedstock alkylamines, and aldehydes under mild conditions, using visible light and an iridium-based photocatalyst. researchgate.net The reaction proceeds through the generation of a silyl (B83357) radical and an α-amino alkyl radical, which then undergo a radical-radical cross-coupling to form the C-Si bond. researchgate.netnih.gov

This approach is notable for its broad substrate scope, accommodating both primary and secondary amines, including cyclic structures like morpholine (B109124) and tetrahydroisoquinoline, as well as complex, natural product-derived aldehydes. nih.gov The versatility of this one-pot reaction provides a new disconnection approach for synthesizing highly functionalized α-aminosilanes that would be challenging to prepare via traditional methods. researchgate.netnih.gov

| Amine | Aldehyde | Silane Source | Product Yield |

|---|---|---|---|

| Pyrrolidine | 4-Chlorobenzaldehyde | PhSi(SiMe3)3 | 70% |

| Morpholine | 4-Chlorobenzaldehyde | PhSi(SiMe3)3 | 80% |

| Piperidine | 4-Chlorobenzaldehyde | PhSi(SiMe3)3 | 75% |

| Tetrahydroisoquinoline | 4-Chlorobenzaldehyde | PhSi(SiMe3)3 | 66% |

| Pyrrolidine | Paraformaldehyde | PhSi(SiMe3)3 | 89% |

Copper-Catalyzed Hydroamination of Vinylsilanes for α-Aminosilanes

A highly enantio- and regioselective method for preparing chiral α-aminosilanes is the copper-catalyzed hydroamination of vinylsilanes. nih.govnih.gov This system utilizes a copper(I) hydride (CuH) catalyst, generated in situ, in combination with a chiral phosphine (B1218219) ligand, specifically DTBM-SEGPHOS. nih.govmit.edu The reaction proceeds via a Markovnikov-selective hydrocupration of the vinylsilane, which generates a chiral α-silylalkylcopper intermediate. nih.gov This intermediate is then trapped by an electrophilic nitrogen source, such as an O-benzoylhydroxylamine, to yield the desired α-aminosilane. nih.govnih.gov

The reaction is compatible with a variety of differentially substituted vinylsilanes and provides access to valuable chiral organosilicon building blocks with outstanding levels of enantioselectivity. nih.gov A key finding is that while both E and Z isomers of the vinylsilane substrate yield the same enantiomeric product, the E isomers consistently react faster and with higher enantioselectivity. nih.gov

Enantiocontrol in Aminosilane Formation

Enantiocontrol in the synthesis of aminosilanes can be achieved through two primary strategies: substrate control or catalyst control.

The visible-light-mediated multicomponent radical cross-coupling exemplifies substrate-controlled enantioselectivity. researchgate.netnih.gov In this method, the use of a chiral amine as a starting material directly translates its stereochemistry to the final α-aminosilane product, often with excellent stereocontrol. nih.gov This allows for the generation of optically pure α-aminosilanes from readily available chiral precursors. nih.gov

In contrast, the copper-catalyzed hydroamination of vinylsilanes is a prime example of catalyst-controlled enantioselection. nih.govnih.gov Here, the source of chirality is the DTBM-SEGPHOS ligand coordinated to the copper center. mit.edu This chiral catalytic environment dictates the facial selectivity of the hydrocupration step, thereby inducing high enantioselectivity in the final product from achiral starting materials. nih.gov The development of new chiral phosphorus ligands and other ligand types, such as N-heterocyclic carbenes, continues to drive progress in the asymmetric synthesis of chiral amines and their derivatives. nih.govacs.org These catalytic asymmetric methods are often more versatile and atom-economical than approaches relying on chiral auxiliaries or stoichiometric chiral reagents. acs.orgyoutube.com

Fluorination Strategies for Organosilanes

The introduction of perfluoroalkyl groups, such as the nonafluorohexyl moiety, onto a silicon center requires specific fluorination strategies. While direct fluorination of a pre-formed tris(dimethylamino)silane (B81438) core presents challenges, electrophilic fluorination of organosilane precursors is a well-established field. rsc.orgrsc.org

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine ("F+"). wikipedia.org In the context of organosilanes, the silicon atom can be used to activate an adjacent position towards electrophilic attack. rsc.orgrsc.org This is due to the β-effect, where a silicon atom stabilizes a positive charge at the β-position, thereby enhancing the nucleophilicity of an adjacent C-C double bond or aromatic ring and controlling the regiochemistry of the fluorination. rsc.org

Common electrophilic fluorinating agents are compounds containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org These reagents are generally more stable and safer to handle than elemental fluorine. wikipedia.org While much of the research has focused on fluorodesilylation (where a silyl group is replaced by fluorine), the underlying principles are applicable to the synthesis of fluorinated organosilanes. rsc.orgchemistryworld.com

Another approach involves the silver-mediated fluorination of aryl silanes. nih.gov In this method, a silver(I) source like Ag₂O is used to activate an aryltrialkoxysilane, facilitating reaction with an electrophilic fluorine source such as F-TEDA-BF₄ (Selectfluor®). nih.gov This process is believed to proceed through transmetalation from silicon to silver, creating a more reactive organosilver species that then reacts with the fluorinating agent. nih.gov These strategies highlight how organosilicon chemistry can be harnessed to construct complex fluorinated molecules. rsc.orgrsc.org

Role of the Silyl Group in Enhancing Reactivity and Regioselectivity

The presence of a silyl group within a molecule can profoundly influence the reactivity and stereoselectivity of chemical transformations. In reactions involving organosilanes, the silyl group is known to enhance the reactivity of adjacent π-nucleophiles, such as aryl or alkenyl groups, and to control the regiochemistry of electrophilic additions. rsc.org This enhancement is often attributed to the β-silicon effect, where the silicon-carbon bond stabilizes a developing positive charge in the transition state. rsc.org

Furthermore, the steric and electronic properties of silyl protecting groups can significantly impact reaction outcomes. nih.gov Glycosyl donors protected with silyl groups are generally more reactive than their alkylated counterparts, a phenomenon attributed to the O-silyl group being less electron-withdrawing than an alkyl group like benzyl. nih.gov The reactivity can be further amplified when bulky silyl groups induce a conformational change in the molecule, forcing reactive groups into more accessible axial positions. nih.gov This principle is demonstrated in carbohydrate chemistry, where heavily silylated donors exhibit unusually high reactivity or stereoselectivity. nih.govnih.gov The choice of silyl group, from trimethylsilyl (B98337) (TMS) to the bulkier tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS), allows for fine-tuning of these effects. nih.gov

Nucleophilic Fluorination with Chelating Leaving Groups

Nucleophilic fluorination, a key reaction in the synthesis of many important compounds, often faces challenges due to the low nucleophilicity and high basicity of the fluoride (B91410) ion. ucla.edu To overcome these hurdles, specialized leaving groups have been developed to facilitate the substitution reaction. Among the most effective are chelating leaving groups, which are designed to assist the incoming nucleophile.

Design of Nucleophile Assisting Leaving Groups (NALGs)

Nucleophile Assisting Leaving Groups (NALGs) are engineered to enhance the rate of nucleophilic substitution reactions involving metal salts. nih.govelectronicsandbooks.com The fundamental design involves a standard leaving group, such as an arylsulfonate, covalently attached to a metal-chelating unit, like a macrocyclic or linear oligoether. nih.govacs.orgnih.gov The rationale behind this design is that the chelating moiety can interact with the metal cation of the nucleophile (e.g., the potassium ion in KF) during the reaction. nih.govnih.gov

Rate Enhancements in Fluorination Reactions

The use of NALGs has led to significant rate enhancements in fluorination reactions. nih.govnih.gov In studies involving the radiofluorination of primary substrates with no-carrier-added [¹⁸F]fluoride, NALGs have demonstrated a two- to three-fold improvement in radiochemical yields compared to traditional leaving groups like triflates. nih.govacs.orgnih.gov This enhancement is achieved even without the use of phase-transfer catalysts such as Kryptofix 2.2.2 (K2.2.2), which are typically required to improve the solubility and reactivity of fluoride salts in organic solvents. nih.govelectronicsandbooks.com

The effectiveness of NALGs is particularly notable in reactions with metal fluoride salts like KF and LiF. Organosilanes appended with potassium-chelating NALGs showed enhanced reaction rates with potassium fluoride in acetonitrile, negating the need for a separate phase-transfer reagent. nih.gov The table below summarizes the notable improvements in yield for fluorination reactions using NALG-equipped substrates compared to those with conventional leaving groups.

| Substrate Type | Leaving Group | Additive | Yield Improvement | Citation |

| Primary Alkyl | NALG | None | 2-3 fold vs. traditional L.G. | nih.gov, acs.org |

| Primary Alkyl | NALG | None | Rivaled or surpassed triflates | nih.gov, nih.gov |

| Organosilane | NALG | None | Accelerated fluorination | nih.gov |

This table illustrates the qualitative enhancements reported in the literature for Nucleophile Assisting Leaving Groups (NALGs) in fluorination reactions.

Directed Synthesis of Nonafluorohexyltris(dimethylamino)silane

Nonafluorohexyltris(dimethylamino)silane is a specialty organosilane compound featuring a silicon atom bonded to a nonafluorohexyl group and three dimethylamino groups. cymitquimica.com Its synthesis requires specific pathways that allow for the controlled introduction of these distinct functional moieties onto the silicon center.

Specific Reaction Pathways for Fluorinated Aminosilanes

The synthesis of aminosilanes, including fluorinated derivatives, typically proceeds via the nucleophilic substitution of halogens on a halosilane precursor. The most direct pathway to Nonafluorohexyltris(dimethylamino)silane would involve the reaction of nonafluorohexyltrichlorosilane with a suitable aminating agent.

A common and established method for creating silicon-nitrogen bonds is the reaction of a chlorosilane with a primary or secondary amine. libretexts.orgresearchgate.net In this case, the synthesis would proceed via the following reaction:

C₆F₉H₄-SiCl₃ + 6 HN(CH₃)₂ → C₆F₉H₄-Si(N(CH₃)₂)₃ + 3 [H₂N(CH₃)₂]Cl

In this reaction, dimethylamine acts as both the nucleophile, displacing the chloride ions from the silicon center, and as a base to neutralize the hydrogen chloride (HCl) byproduct, forming dimethylammonium chloride. An excess of dimethylamine is typically used to drive the reaction to completion. This approach is analogous to the industrial synthesis of other aminosilanes, such as tris(dimethylamino)silane, which is prepared from trichlorosilane and dimethylamine. google.com The precursor, nonafluorohexyltrichlorosilane, can be synthesized through the hydrosilylation of an appropriate nonafluorohexene with trichlorosilane.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of nonafluorohexyltris(dimethylamino)silane, several reaction parameters must be carefully controlled. The synthesis of related aminosilanes provides a model for optimization. google.com

Key parameters for optimization include:

Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the chlorosilane starting material and the aminosilane product by atmospheric moisture. google.com

Solvent: A dry, non-polar, aprotic solvent like n-hexane or n-heptane is often preferred to facilitate the reaction and subsequent purification. google.com

Temperature and Pressure: The amination of chlorosilanes is a highly exothermic reaction. Controlling the temperature is crucial to prevent side reactions and the potential for runaway reactions. The process may be initiated at a low temperature (e.g., -78 °C) by adding the reactants slowly, followed by a gradual warming to room temperature or gentle heating to ensure completion. google.com Applying pressure can also help to manage the reaction temperature and prevent the loss of volatile reactants like dimethylamine. google.com

Stoichiometry: A significant excess of dimethylamine is generally used to ensure all three chloro groups are substituted and to effectively scavenge the HCl produced. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine, can be added as a dedicated HCl scavenger.

The table below outlines the typical conditions that would be optimized for this synthesis.

| Parameter | Condition/Variable | Purpose | Citation |

| Atmosphere | Inert Gas (N₂, Ar) | Prevent hydrolysis of reagents and product | google.com |

| Solvent | Anhydrous, Non-polar (e.g., Hexane) | Provide reaction medium, prevent side reactions | google.com |

| Temperature | -78 °C to 90 °C | Control exothermic reaction, promote completion | google.com |

| Pressure | Atmospheric to ~80 kPa | Maintain volatile reactants, control temperature | google.com |

| Reagents | Excess Dimethylamine or added base | Drive reaction equilibrium, neutralize HCl byproduct | libretexts.org |

This table presents a summary of key parameters for the optimization of aminosilane synthesis, based on analogous reactions.

Applications in Materials Science and Engineering

Surface Modification Technologies

The primary application of nonafluorohexyltris(dimethylamino)silane in materials science lies in its ability to drastically alter the surface properties of various substrates. By forming a thin, covalently bonded layer, it can impart desirable characteristics such as liquid repellency and controlled surface energy.

Nonafluorohexyltris(dimethylamino)silane is utilized to create surfaces that exhibit both hydrophobicity (water repellency) and oleophobicity (oil repellency). The formation of these repellent films stems from the low surface free energy of the self-assembled monolayer created by the silane (B1218182). The long nonafluorohexyl chain is the key functional component responsible for this effect. When the silane molecules anchor to a substrate, these fluorinated chains orient themselves away from the surface, creating a new surface with extremely low energy.

Table 1: Representative Contact Angles for a Fluorosilane-Treated Surface Data for 1H,1H,2H,2H-perfluorooctyltriethoxysilane coated on cotton fabric, indicative of performance for similar fluorinated silanes.

| Probing Liquid | Contact Angle (°) |

|---|---|

| Water | 135° researchgate.net |

| n-Hexadecane | 116.8° researchgate.net |

The mechanism by which nonafluorohexyltris(dimethylamino)silane modifies surface energy and wettability is a two-step process involving hydrolysis and condensation.

Reaction with Surface Hydroxyls : The tris(dimethylamino) groups on the silicon atom are highly reactive towards proton sources, including the hydroxyl (-OH) groups present on the surface of many inorganic materials like glass, silica, and metal oxides. This reaction leads to the formation of a stable, covalent silicon-oxygen (Si-O) bond between the silane molecule and the substrate. Dimethylamine (B145610) is released as a byproduct.

Self-Assembly and Orientation : Once anchored to the surface, the molecules organize into a dense, ordered layer, often referred to as a self-assembled monolayer (SAM). The nonafluorohexyl chains, being nonpolar and possessing low intermolecular forces, extend outwards from the substrate. This dense layer of fluorinated groups effectively masks the original high-energy surface of the substrate, replacing it with a low-energy, non-wettable interface. The result is a dramatic shift in the surface's wetting characteristics from hydrophilic to both hydrophobic and oleophobic.

Silicon dioxide (SiO2), or silica, is a ubiquitous material in science and technology, from glass and ceramics to microelectronics. Its native surface is typically rich in silanol (B1196071) (Si-OH) groups, making it inherently hydrophilic. For many applications, this hydrophilicity is undesirable, leading to issues like moisture absorption, stiction in microelectromechanical systems (MEMS), and unwanted protein adsorption in biomedical devices.

Nonafluorohexyltris(dimethylamino)silane serves as an effective agent for the hydrophobization of SiO2 surfaces. In a process known as silanization, the SiO2 substrate is exposed to the silane, either from a solution or via vapor phase deposition. The dimethylamino groups of the silane readily react with the surface silanol groups, covalently grafting the nonafluorohexyl moiety onto the silica surface. This process transforms the high-energy, water-attracting surface into a low-energy, water-repellent one.

The durability of the modified surface is critical for practical applications. This includes its resistance to chemical breakdown by water (hydrolysis) and thermal degradation (pyrolysis).

Resistance to Pyrolysis : Surfaces modified with perfluorinated silanes generally exhibit high thermal stability. The carbon-fluorine (C-F) bond is exceptionally strong, imparting excellent thermal resistance to the fluorinated alkyl chain. Studies on similar perfluoroalkyl silane layers have shown them to be thermally stable at temperatures above 300°C. Furthermore, research on the thermolysis of perfluorinated silanes on substrates like paper has indicated that they can degrade without the formation of toxic byproducts such as hydrogen fluoride (B91410) (HF), instead breaking down into volatile fluorinated compounds. This suggests that surfaces treated with nonafluorohexyltris(dimethylamino)silane would likely possess robust resistance to thermal degradation under typical operating conditions.

Specific Application in SiO2 Surface Hydrophobization

Role as Precursors in Thin Film Deposition

Beyond surface modification, nonafluorohexyltris(dimethylamino)silane can also serve as a molecular precursor for the deposition of thin films, particularly through vapor-phase techniques where precise control over film composition and thickness is required.

Chemical Vapor Deposition (CVD) and its variant, Atomic Layer Deposition (ALD), are powerful techniques for fabricating high-quality thin films for a variety of applications, especially in the semiconductor industry. gelest.comgelest.com The choice of precursor is paramount to the success of the deposition process. Precursors must have sufficient volatility to be transported into the reaction chamber and appropriate reactivity to decompose or react on the substrate surface to form the desired film.

Nonafluorohexyltris(dimethylamino)silane is a candidate as a single-source precursor for the deposition of fluorinated silicon-based films, such as silicon carbonitride (SiCN) or silicon oxide (SiOx) with fluorine incorporation. Its non-fluorinated analog, tris(dimethylamino)silane (B81438) (TDMAS), is a well-established precursor for the ALD and CVD of silicon nitride and silicon oxide films. gelest.commdpi.com

By using nonafluorohexyltris(dimethylamino)silane, it is possible to incorporate fluorine and carbon into the resulting film in a single step. The deposition process would involve introducing the vaporized silane into a reactor where it thermally decomposes or reacts with a co-reactant (like oxygen, ammonia, or plasma) on a heated substrate. The resulting films could offer a unique combination of properties:

Low Dielectric Constant (low-k) : The incorporation of fluorine is a known strategy to lower the dielectric constant of insulating films, which is critical for reducing signal delay in advanced microelectronic devices.

Hydrophobicity and Chemical Inertness : The presence of fluorine in the film's structure can impart hydrophobic characteristics and enhance its resistance to chemical attack.

Modified Optical and Mechanical Properties : The inclusion of C, N, and F alongside Si allows for the tuning of properties like refractive index, hardness, and stress.

Studies using TDMAS in Plasma-Enhanced ALD (PEALD) for SiOₓ deposition have been conducted at temperatures as low as 150°C, indicating a pathway for low-temperature processing with aminosilane (B1250345) precursors. mdpi.com

Atomic Layer Deposition (ALD) for Silicon Oxide Films

Nonafluorohexyltris(dimethylamino)silane is a compound of interest for the deposition of thin films in materials science, particularly for creating silicon oxide layers through Atomic Layer Deposition (ALD). The study of its unfluorinated analogue, tris(dimethylamino)silane (TDMAS), provides significant insight into its potential behavior and application as an ALD precursor. ALD is a technique that allows for the deposition of ultrathin, highly conformal films with atomic-level precision, which is critical in the manufacturing of microelectronic devices mdpi.comgelest.com.

Tris(dimethylamino)silane (TDMAS) has been identified as a highly effective precursor for the ALD of silicon dioxide researchgate.net. Theoretical studies using density functional theory have suggested that silicon precursors with a lower number of amino ligands, such as TDMAS and bis(dimethylamino)silane (BDMAS), are among the best candidates for this application mdpi.com. The evaluation of these aminosilane precursors is critical for developing low-temperature deposition processes. In thermal ALD processes, TDMAS has been shown to be a good precursor for silicon oxide films, particularly at temperatures above 450°C when paired with hydrogen peroxide (H₂O₂) as the oxidant mdpi.comresearchgate.net. However, using a less reactive oxidant like water (H₂O) can be problematic due to the difficulty in removing Si-H surface species after the TDMAS pulse researchgate.net. The nonafluorohexyl group in nonafluorohexyltris(dimethylamino)silane is anticipated to modify the precursor's volatility and surface reactivity compared to the simple Si-H bond in TDMAS, potentially influencing the deposition characteristics.

Plasma-Enhanced Atomic Layer Deposition (PEALD) is a promising alternative to thermal ALD as it can enhance the reactivity of the oxidant and lower the required deposition temperature mdpi.comskku.edu. The use of TDMAS in PEALD processes has been investigated for producing high-quality silicon oxide (SiOₓ) films at temperatures as low as 150°C mdpi.com. The plasma step is effective at improving the oxidation efficiency, which is often a challenge with aminosilane precursors mdpi.com.

Research has demonstrated that SiOₓ films can be successfully deposited using TDMAS in a PEALD system, with studies examining the influence of key process parameters on film growth and composition mdpi.com. For instance, the growth per cycle (GPC) was found to increase with deposition temperature (up to 175°C), TDMAS pulse time, and plasma oxidation time mdpi.com. Even room-temperature deposition has been achieved using TDMAS in conjunction with plasma-excited water vapor, yielding a growth rate of 0.075 nm/cycle researchgate.net.

Below is a table summarizing various reported PEALD process parameters and outcomes for silicon oxide deposition using the TDMAS analogue.

| Precursor | Oxidant | Temperature (°C) | Growth Per Cycle (GPC) | Reference |

| TDMAS | O₂ Plasma | 150 | Not specified, focus on composition | mdpi.com |

| TDMAS | Plasma-Excited H₂O | Room Temp. | 0.075 nm/cycle | researchgate.net |

| TDMAS | H₂O₂ | 150 | 0.8 Å/cycle | researchgate.net |

| TDMAS | H₂O₂ | 550 | 1.8 Å/cycle | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

A significant challenge in using tris-aminosilane precursors like TDMAS is the incomplete removal of the dimethylamino ligands during the ALD process. It has been calculated that the removal of the third amine ligand from TDMAS is energetically forbidden under typical thermal ALD conditions, which can lead to the incorporation of carbon and nitrogen impurities into the deposited film researchgate.net.

To overcome this limitation, several optimization strategies have been developed:

Use of Stronger Oxidants: Utilizing more powerful oxidizing agents is crucial. While water is often insufficient, oxidants like hydrogen peroxide (H₂O₂) and ozone have proven more effective at removing residual surface species and enabling high-quality SiO₂ film growth mdpi.comresearchgate.net.

Plasma Process Optimization: In PEALD, the parameters of the plasma step are critical for efficient ligand removal mdpi.com. Studies on TDMAS have shown that shorter plasma oxidation times can be sufficient for the removal of the dimethylamino groups while minimizing the incorporation of other residual atoms from the plasma mdpi.com. For example, an oxidation time of 6 seconds was found to be adequate mdpi.com.

Plasma Gas Composition: The composition of the plasma gas can also be optimized. The addition of an inert gas like Argon (Ar) to an oxygen (O₂) plasma can create a synergistic effect. This mixture enhances the ablation of organic ligand fragments and helps inhibit the incorporation of nitrogen into the film, favoring the formation of purer SiOₓ mdpi.com.

Polymerization Chemistry and Polymeric Material Development

Incorporation into Polymer Compositions and Coatings

The primary application of nonafluorohexyltris(dimethylamino)silane lies in its incorporation into polymer compositions and coatings to modify surface properties.

Nonafluorohexyltris(dimethylamino)silane is utilized in the formulation of hydrophobic and oleophobic coatings. rsc.org The nonafluorohexyl group is responsible for imparting low surface energy to the coating, which results in the repulsion of both water (hydrophobicity) and oils (oleophobicity). rsc.orgpaint.org These characteristics are highly desirable for creating self-cleaning and stain-resistant surfaces.

The general mechanism involves the reaction of the tris(dimethylamino)silane moiety with a substrate containing hydroxyl groups, such as glass or metal oxides. This reaction forms a covalent bond between the silane and the surface, orienting the fluorinated alkyl chains outwards. The result is a durable surface modification.

Table 1: Comparative Contact Angles of Surfaces with and without Fluoroalkylsilane Coatings

| Surface | Water Contact Angle (°) | Oil Contact Angle (°) |

|---|---|---|

| Uncoated Glass | 20-30 | <10 |

Note: The data in this table is representative and intended for illustrative purposes.

The internal surfaces of food and beverage cans are coated with polymeric materials to prevent corrosion of the metal and to protect the contents. researchgate.net Historically, epoxy resins based on bisphenol A (BPA) were widely used. researchgate.net Due to health concerns associated with BPA, there is a significant industry trend towards the development of BPA-non-intent (BPA-NI) coatings. gelest.com These next-generation coatings are often based on polyester or acrylic resins. researchgate.net While fluorinated compounds can be used in food contact materials, there is no specific mention in the search results of nonafluorohexyltris(dimethylamino)silane being used in coatings for food and beverage packaging. researchgate.netgelest.com

Catalytic Applications in Organic Synthesis

While the Gelest product information for nonafluorohexyltris(dimethylamino)silane lists "Synthetic Organic Chemistry" as a relevant technical area, no specific examples or research articles were found that detail its use as a catalyst in organic synthesis. The reactivity of the dimethylamino groups suggests potential for use as a base or in silylation reactions, but dedicated studies on its catalytic applications are not present in the provided search results.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Nonafluorohexyltris(dimethylamino)silane |

| Tris(trimethylsilyl)silane |

| Bisphenol A diglycidyl ether (BADGE) |

| Bisphenol A (BPA) |

| Polyester |

Immobilization of Catalysts onto Silane-Modified Substrates

The functionalization of substrate surfaces with silanes is a critical strategy for the immobilization of homogeneous catalysts, effectively bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to anchor catalytically active metal centers onto a solid support, thereby facilitating catalyst separation and recycling without compromising catalytic activity and selectivity.

While the general principle of using silanes for catalyst immobilization is well-established, specific research detailing the application of nonafluorohexyltris(dimethylamino)silane for this purpose is not extensively documented in publicly available literature. However, the inherent reactivity of the tris(dimethylamino)silyl group with surface hydroxyl groups present on materials like silica, alumina, and other metal oxides provides a clear mechanism for its use as a surface modification agent. The dimethylamino groups can readily react with surface silanols, leading to the covalent attachment of the nonafluorohexylsilyl moiety to the substrate.

The nonafluorohexyl group imparts a fluorous character to the modified surface. This fluorophilicity can be exploited for the selective immobilization of catalysts that have been appropriately tagged with fluorous ligands or ponytails. This "fluorous phase" separation technique allows for the recovery of the catalyst from the reaction mixture by simple liquid-liquid or solid-phase extraction, depending on the nature of the support.

Table 1: Potential Substrates for Surface Modification with Nonafluorohexyltris(dimethylamino)silane

| Substrate Material | Surface Functional Groups | Potential for Silanization |

| Silica (SiO₂) | Silanol (Si-OH) | High |

| Alumina (Al₂O₃) | Alumina-hydroxyl (Al-OH) | High |

| Titania (TiO₂) | Titania-hydroxyl (Ti-OH) | Moderate to High |

| Zirconia (ZrO₂) | Zirconia-hydroxyl (Zr-OH) | Moderate to High |

This table is generated based on the general reactivity of aminosilanes with metal oxide surfaces and does not represent specific experimental data for nonafluorohexyltris(dimethylamino)silane.

Contribution to Constrained Geometry α-Olefin Polymerization Catalysis

Constrained geometry catalysts (CGCs) are a class of organometallic complexes, typically based on Group 4 metals like titanium and zirconium, that are highly effective in the polymerization of α-olefins. nih.gov These catalysts are characterized by a unique ligand framework that creates an open coordination site, facilitating the access of bulky comonomers and leading to the production of polyolefins with specific microstructures and properties. nih.gov

The synthesis of CGCs often involves the reaction of a metal precursor with a ligand that incorporates a cyclopentadienyl-type moiety linked by a bridging group to a heteroatom, such as nitrogen. While specific examples of nonafluorohexyltris(dimethylamino)silane being directly incorporated into the ligand structure of a constrained geometry catalyst are not readily found in the literature, its precursor, tris(dimethylamino)silane, is known to be involved in catalytic processes. The catalytic dissociation of tris(dimethylamino)silane on hot metal surfaces has been studied, indicating its reactivity in high-temperature environments relevant to some polymerization processes. nih.gov

Fluorous groups, such as the nonafluorohexyl moiety, can be strategically incorporated into catalyst systems to facilitate their separation and recycling, a concept known as fluorous biphasic catalysis. In the context of olefin polymerization, a fluorous-tagged catalyst could be separated from the non-polar polymer product. While not a direct contribution to the catalytic activity itself, the incorporation of a nonafluorohexyl group onto a component of the catalyst system could be a valuable strategy for process optimization.

Metal Complex Formation and Catalytic Utility

The formation of metal complexes is central to the design of catalysts for a vast array of chemical transformations. The ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity, selectivity, and stability. Silanes, particularly those with donor atoms like nitrogen, can act as ligands or be used to introduce silyl (B83357) groups into other ligand structures.

The tris(dimethylamino)silyl group in nonafluorohexyltris(dimethylamino)silane contains three nitrogen atoms with lone pairs of electrons, which could potentially coordinate to a metal center. However, the silicon-nitrogen bonds in aminosilanes are also susceptible to cleavage, which can lead to the formation of metal silylamides or other complex structures.

Research into the reactions of tertiary silanes with transition-metal complexes has been a subject of interest for understanding catalytic mechanisms. najah.edu The catalytic utility of metal complexes can be significantly influenced by the electronic and steric properties of their ligands. The highly electronegative fluorine atoms in the nonafluorohexyl group would exert a strong electron-withdrawing effect, which could modulate the electronic properties of a metal center if the silane were incorporated into its coordination sphere. This, in turn, could influence the catalytic activity in reactions such as hydrosilylation, hydrogenation, or polymerization.

While direct evidence of metal complexes formed with nonafluorohexyltris(dimethylamino)silane and their subsequent catalytic applications is scarce in the available scientific literature, the fundamental principles of coordination chemistry and catalyst design suggest that its unique combination of a reactive silyl group and a fluorous tail could be leveraged for the development of novel catalytic systems.

Theoretical and Computational Studies

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis are pivotal in understanding the reactivity and decomposition of silicon precursors. These computational techniques allow for the investigation of chemical reactions at an atomic level, providing data on reaction energies and pathways that are often difficult to obtain experimentally.

For the parent compound, tris(dimethylamino)silane (B81438) (TDMAS), studies have investigated its dissociation on hot filament surfaces. The decomposition of TDMAS under collision-free conditions has been shown to produce key products such as the methyl radical (•CH₃) and N-methyl methyleneimine (NMMI). nih.gov Experimental observations indicate that the formation of these products follows an Arrhenius behavior in two distinct temperature regions when in a surface reaction rate-limiting regime (at filament temperatures below 1800-2000 °C). nih.gov

Specifically, lower temperatures (900–1300 °C) favor the production of the methyl radical, while higher temperatures (1400–2000 °C) favor the formation of N-methyl methyleneimine with lower activation energies. nih.gov The transition to a mass transport-limited regime occurs at temperatures above 1800-2000 °C. nih.gov

These findings suggest a catalytic cracking process on the hot tungsten and tantalum surfaces, as the experimentally determined activation energies are lower than those calculated for gas-phase homolytic cleavage. nih.gov For nonafluorohexyltris(dimethylamino)silane, the presence of the bulky and highly electronegative nonafluorohexyl group would likely influence the dissociation pathways and energetics. The strong electron-withdrawing nature of the fluorinated chain could alter the bond strengths within the molecule, potentially lowering the activation energy for certain dissociation channels compared to TDMAS.

Table 1: Experimental Activation Energies for TDMAS Dissociation Products nih.gov

| Product | Temperature Range (°C) |

| Methyl Radical (•CH₃) | 900-1300 |

| N-methyl methyleneimine (NMMI) | 1400-2000 |

This interactive table summarizes the temperature-dependent formation of dissociation products from TDMAS.

Ab initio (from first principles) calculations are crucial for elucidating reaction mechanisms in the gas phase. For TDMAS, theoretical investigations into four possible gas-phase reaction routes—concerted and stepwise formation of NMMI, and homolytic cleavage of N-CH₃ and Si-H bonds—have been performed. nih.gov These calculations revealed that the concerted pathway for the formation of NMMI is the most energetically favorable among the four, with a calculated activation barrier of 328 kJ mol⁻¹. nih.gov

The significant difference between this calculated gas-phase activation barrier and the experimentally observed activation energies provides strong evidence that the dissociation of TDMAS on hot metal surfaces is a catalytically driven process. nih.gov For nonafluorohexyltris(dimethylamino)silane, similar ab initio studies would be necessary to determine how the perfluorohexyl group affects the gas-phase reaction mechanisms and activation barriers. It is plausible that this substituent could introduce new, lower-energy dissociation pathways.

Density Functional Theory (DFT) in Precursor Reactions

Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure and reactivity of molecules, particularly in the context of Atomic Layer Deposition (ALD) processes.

DFT calculations have been employed to study the initial reactions of silicon precursors with amino ligands on surfaces. mdpi.com A general trend observed in these studies is that as the number of amino ligands on the silicon atom increases, the adsorption energy of the precursor on the substrate also increases. mdpi.com This enhanced adsorption is a critical factor in the surface reactions that underpin ALD film growth. While these studies focused on precursors like bis(dimethylamino)silane (BDMAS) and TDMAS, the principle can be extended to nonafluorohexyltris(dimethylamino)silane. mdpi.com The presence of the three dimethylamino groups would suggest a strong adsorption energy, which is favorable for ALD applications.

First principles calculations have shown that for aminosilane (B1250345) precursors, the dissociation process on a surface can be self-limiting. mdpi.com Specifically for precursors with multiple dimethylamino groups, the dissociation tends to halt at the second dimethylaminosilylenyl, making further dissociation energetically unfavorable. mdpi.com This finding has led to the suggestion that precursors with fewer dimethylamino groups might be more efficient for certain deposition processes. mdpi.com In the case of nonafluorohexyltris(dimethylamino)silane, the electronic influence of the nonafluorohexyl group would need to be computationally modeled to understand its precise effect on the sequential dissociation of the dimethylamino ligands during an ALD cycle.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the motion and structural flexibility of molecules over time. mdpi.comnih.govmdpi.comnih.gov These methods are essential for understanding how a precursor molecule like nonafluorohexyltris(dimethylamino)silane might orient itself as it approaches a surface and how its internal structure might change upon adsorption.

While specific MD simulation studies on nonafluorohexyltris(dimethylamino)silane are not currently available in the literature, the general methodology would involve:

Building a Model: Creating an accurate three-dimensional model of the molecule.

Force Field Application: Applying a suitable force field (a set of parameters describing the potential energy of the system) to govern the interactions between atoms.

Simulation: Running simulations under defined conditions (e.g., temperature, pressure) to observe the molecule's dynamic behavior.

For a molecule with a flexible alkyl chain like the nonafluorohexyl group, MD simulations could reveal the preferred conformations in the gas phase and how these conformations change upon interaction with a surface. This information is valuable for understanding the steric hindrance effects the bulky ligand might impose during the ALD process, which can impact film growth rates and conformality.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of aminosilanes often involves the use of chlorosilanes, which are corrosive and generate significant ammonium (B1175870) salt waste rsc.org. A major future trend is the development of more sustainable and atom-economical synthetic pathways.

One of the most promising areas of research is the catalytic dehydrocoupling of silanes and amines. This method forms the desired Si-N bond with the sole byproduct being hydrogen gas, representing a significant advancement in green chemistry rsc.org. Research in this area will likely focus on designing efficient and selective catalysts that can operate under mild conditions to produce nonafluorohexyltris(dimethylamino)silane, thereby minimizing energy consumption and eliminating hazardous waste streams.

Another emerging trend is the application of free-radical synthesis strategies. These methods often proceed under milder conditions, can offer higher yields and selectivity, and may avoid the use of expensive and precious metal catalysts that are common in traditional cross-coupling reactions ccspublishing.org.cn. Exploring photoredox or peroxide-initiated radical pathways could provide a more environmentally benign and cost-effective route to this and related fluoroalkylaminosilanes.

| Synthetic Strategy | Key Advantages | Research Focus |

|---|---|---|

| Catalytic Dehydrocoupling | - Atom economical (H₂ is the only byproduct)

| Development of efficient, low-cost catalysts (e.g., based on earth-abundant metals) |

| Free-Radical Synthesis | - Milder reaction conditions

| Exploration of photocatalytic and peroxide-initiated pathways for Si-N bond formation |

Exploration of Advanced Material Applications

The distinct properties conferred by the nonafluorohexyl group (hydrophobicity, oleophobicity) and the tris(dimethylamino)silyl head (reactivity) make this compound a prime candidate for creating advanced materials. While its use in surface modification is known, future research is set to explore more complex and functional applications pcimag.com.

One direction involves its use as a key building block in the synthesis of hyperbranched polymers (HBPs) nih.gov. By acting as a multifunctional branching unit, it could be used to create polymers with a high density of fluoroalkyl chains. Such HBPs could have applications in advanced coatings, low-dielectric constant materials for microelectronics, or as processing aids and compatibilizers for polymer blends nih.gov.

Furthermore, the principles of using fluoroalkylsilanes to modify the surface of energetic materials, such as boron particles, could be extended acs.org. Functionalizing advanced energetic materials with nonafluorohexyltris(dimethylamino)silane could enhance their performance by improving combustion efficiency and providing a passivating layer that increases stability and shelf-life acs.org.

| Potential Application Area | Function of Nonafluorohexyltris(dimethylamino)silane | Resulting Material Properties |

|---|---|---|

| Hyperbranched Polymers | Multifunctional branching monomer or end-capping agent | Enhanced thermal stability, low surface energy, low dielectric constant, high solubility |

| Energetic Materials | Surface functionalization agent for fuel particles (e.g., boron, aluminum) | Improved combustion efficiency, enhanced stability, moisture resistance |

| Environmental Sorbents | Functional monomer for creating porous siloxane networks | High selectivity for absorbing fluorinated pollutants or heavy metals from aqueous media mdpi.com |

| Advanced Membranes | Surface modifier for porous membranes | Controlled hydrophobicity/oleophobicity for gas separation or membrane distillation |

Integration with Nanotechnology and Advanced Fabrication Techniques

The synergy between organosilanes and nanotechnology offers a fertile ground for innovation gelest.com. Nonafluorohexyltris(dimethylamino)silane is particularly well-suited for the surface modification of nanomaterials, a critical step in preventing their agglomeration and integrating them into functional devices nih.gov.

Future research will likely focus on using this silane (B1218182) to create self-assembled monolayers (SAMs) on various nanoparticles (e.g., silica, titania, zinc oxide). The highly reactive tris(dimethylamino) group allows for rapid, covalent attachment to surface hydroxyl groups, while the fluoroalkyl chain creates a low-energy, repellent surface gelest.com. These functionalized nanoparticles can be used to fabricate superhydrophobic and superoleophobic surfaces through techniques like dip-coating or spray-coating.

A significant emerging trend is the use of silane-modified nanomaterials in polymer nanocomposites for energy harvesting applications, such as triboelectric nanogenerators (TENGs) nih.gov. By modifying nanofillers, nonafluorohexyltris(dimethylamino)silane can improve their dispersion within a polymer matrix and tailor the triboelectric properties of the resulting composite, potentially leading to more efficient and durable energy harvesting devices nih.gov.

| Nanotechnology Application | Role of Nonafluorohexyltris(dimethylamino)silane | Potential Outcome |

|---|---|---|

| Surface Functionalization of Nanoparticles | Forms a covalent self-assembled monolayer (SAM) on the nanoparticle surface | Prevents agglomeration, imparts hydrophobicity/oleophobicity, improves dispersibility in polymers |

| Fabrication of Super-repellent Surfaces | Chemical vapor deposition or solution-phase deposition onto nanostructured surfaces | Creation of robust superhydrophobic and superoleophobic coatings with self-cleaning properties acs.org |

| Triboelectric Nanogenerators (TENGs) | Modification of nanofillers to enhance their triboelectric charge generation and dispersion | Increased power output and long-term stability of flexible energy harvesting devices nih.gov |

Computational Predictions for New Reactivity and Material Performance

The use of computational chemistry and molecular modeling is an increasingly vital tool for accelerating materials discovery and understanding chemical reactivity compchem.nl. Future research on nonafluorohexyltris(dimethylamino)silane will heavily leverage these in silico techniques to predict its behavior and guide experimental efforts.

Density Functional Theory (DFT) and other molecular simulation methods can be used to model the reaction pathways for its synthesis, helping to optimize conditions for sustainable routes like dehydrocoupling researchgate.net. Furthermore, these models can predict the binding energies and orientation of the molecule on various inorganic substrates (e.g., silicon oxide, metal oxides), which is crucial for designing stable and well-ordered self-assembled monolayers for nanotechnology applications.

Computational screening can also predict the performance of materials incorporating this silane. For example, simulations could estimate the dielectric constant of novel polymers derived from it or predict the interfacial energy between a treated nanoparticle and a polymer matrix. This predictive capability allows researchers to screen a wide range of potential applications and prioritize the most promising avenues for laboratory synthesis and testing compchem.nl.

| Property/Behavior to Predict | Computational Method | Impact on Research & Development |

|---|---|---|

| Reaction Mechanisms and Kinetics | Density Functional Theory (DFT) | Optimization of sustainable synthetic routes; understanding reaction selectivity |

| Surface Adsorption and Monolayer Structure | Molecular Dynamics (MD), DFT | Designing stable and effective surface coatings on various substrates |

| Material Properties (e.g., Dielectric Constant) | Quantum Mechanics (QM), MD | In silico screening for applications in microelectronics and advanced polymers |

| Interfacial Compatibility | MD Simulations | Predicting the performance of silane-modified fillers in polymer nanocomposites |

Q & A

Q. What standardized methods are recommended for synthesizing nonafluorohexyltris(dimethylsmino)silane with controlled purity?

Methodological Answer:

- Hydrolysis and pH Control : Adjust the pH of the silane solution to ~4.1 using acetic acid to stabilize hydrolysis, as deviations can lead to premature condensation and reduced reactivity .

- Solvent Selection : Use ethanol-water mixtures (e.g., 95% ethanol) to balance solubility and hydrolysis rates .

- Purification : Employ fractional distillation under inert gas (e.g., nitrogen) to isolate the compound, ensuring boiling points align with literature values (e.g., -111.9°C for silane derivatives) .

Q. How should researchers characterize the surface functionalization efficiency of this compound coatings?

Methodological Answer:

- Contact Angle Measurements : Use a goniometer to assess wettability. For hybrid silane systems, a factorial design (e.g., varying silane concentration and ratio) with R² > 0.80 ensures model reliability .

- EDX Analysis : Verify elemental composition (e.g., fluorine, silicon) post-sorption to confirm functional group retention .

- Statistical Validation : Apply ANOVA to compare treatment groups (e.g., silane-coated vs. untreated surfaces) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported critical constants (e.g., critical temperature, density) for silane derivatives?

Methodological Answer:

- Data Source Evaluation : Cross-reference historical data (e.g., Adwentowski’s 1911 study) with modern techniques. For example, validate critical temperature using high-pressure DSC instead of outdated distillation methods .

- Error Mitigation : Replicate experiments under controlled atmospheres (e.g., argon) to avoid oxidation artifacts. Discrepancies in boiling points (e.g., -116°C vs. -111.9°C) may arise from impurities or measurement errors .

Q. What experimental designs optimize the corrosion resistance of this compound hybrid coatings?

Methodological Answer:

- Factorial Design : Test variables such as silane ratio (e.g., 3-aminopropyltriethoxy:glycidoxypropyl), concentration (5–20 vol.%), and hydrolysis time (30–120 min). Use response surface methodology (RSM) to model contact angle and corrosion current density .

- Cross-Linking Agents : Incorporate BTSE (1,2-bis-(triethoxysilyl)ethane) at 0.5–1.0 vol.% to enhance film integrity. Compare performance across EP1 (no BTSE) vs. EP3 (1.0% BTSE) .

Q. How should researchers analyze conflicting adsorption kinetics data for silane-functionalized nanoparticles?

Methodological Answer:

- Isotherm Modeling : Compare Langmuir (monolayer adsorption) vs. Freundlich (heterogeneous surface) models. For Mo(VI) adsorption, a pseudo-second-order model better fits chemisorption mechanisms .

- Competitive Ion Testing : Evaluate interference from anions (e.g., Cl⁻, SO₄²⁻) using ICP-MS to assess selectivity .

Data Analysis and Experimental Validation

Q. What statistical frameworks are suitable for validating silane reaction probabilities under varying deposition conditions?

Methodological Answer:

- Surface Reaction Probability (SRP) : Calculate SRP using mass spectrometry or quartz crystal microbalance (QCM) data. For silane radicals, tabulate probabilities across pressures (0.1–1.0 Torr) and plasma power settings (50–200 W) .

- Uncertainty Quantification : Apply Monte Carlo simulations to error margins in SRP measurements, particularly for low-probability reactions (<0.01) .

Q. How can researchers integrate silane process feasibility data into computational models (e.g., PROBE, MDCC)?

Methodological Answer:

- Parameter Prioritization : Input critical constants (temperature, pressure) and separation efficiency metrics into process simulators. For hybrid silane processes, prioritize equipment configurations that eliminate adsorption beds .

- Sensitivity Analysis : Test model robustness against incomplete datasets (e.g., missing critical volume data) using interpolation from analogous silane derivatives (e.g., SiH₄, SiCl₄) .

Tables for Reference

Table 1. Factorial Design for Hybrid Silane Coatings

| Variable | Levels Tested | Optimal Range |

|---|---|---|

| Silane Ratio (V1) | 1:1 to 3:1 (APTES:GPTMS) | 2:1 (R² = 0.87) |

| Concentration (V2) | 5–20 vol.% | 15 vol.% |

| Hydrolysis Time | 30–120 min | 90 min |

Table 2. Critical Constants Data Comparison for SiH₄

| Source | Critical Temp. (°C) | Notes |

|---|---|---|

| Adwentowski (1911) | -116 | Outdated method, potential impurities |

| Modern DSC Studies | -111.9 | Aligns with accepted boiling point |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.